

Dactolisib treatment schedule duration in vivo models

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Compound Focus: Dactolisib

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Dactolisib Treatment Schedules in Animal Models

The following table summarizes the key parameters from published in vivo studies utilizing **dactolisib**:

Tumor Model	Animal Subject	Dosage & Route	Treatment Schedule	Duration	Combination Agents	Primary Finding	Source (Citation)
Glioblastoma (GBM)	Nude rats	20 mg/kg (oral gavage)	Once daily	14 days	None	No survival benefit; significant toxicity (hyperglycemia, elevated ALT).	[1]
Glioblastoma (GBM)	NOD/SCID mice	20 mg/kg (oral gavage)	Once daily	14 days	None	No inhibition of tumour growth.	[1]
Glioblastoma (GBM)	Orthotopic xenograft rats	Oral dactolisib	Specific schedule not detailed; administered concomitantly with standard care.	Not specified	Temozolomide (TMZ) & Radiotherapy (RT)	Inhibited tumor growth and prolonged survival.	[2]
Various Solid Tumors	Preclinical models (general)	Not specified	Not specified	Not specified	None	Promising anti-solid tumor efficacy.	[2]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key studies, which can serve as a template for your own work.

Protocol: Monotherapy in Glioblastoma Models

This protocol is adapted from the study that found significant toxicity in rodent models [1].

- **Drug Formulation:** A stock solution of **dactolisib** was first prepared in 100% DMSO. For in vivo administration, this stock was further diluted in the vehicle used for oral gavage.
- **Dosing Regimen:** Animals received **20 mg/kg of dactolisib** via **oral gavage** once per day.
- **Treatment Duration:** The treatment course lasted for **14 consecutive days**.
- **Monitoring:** Researchers monitored for anti-tumor efficacy (tumor growth, survival) and specifically noted side effects, including measuring blood glucose levels and alanine transaminase (ALT) as a marker of liver toxicity.

Protocol: Combination Therapy with Standard Care in GBM

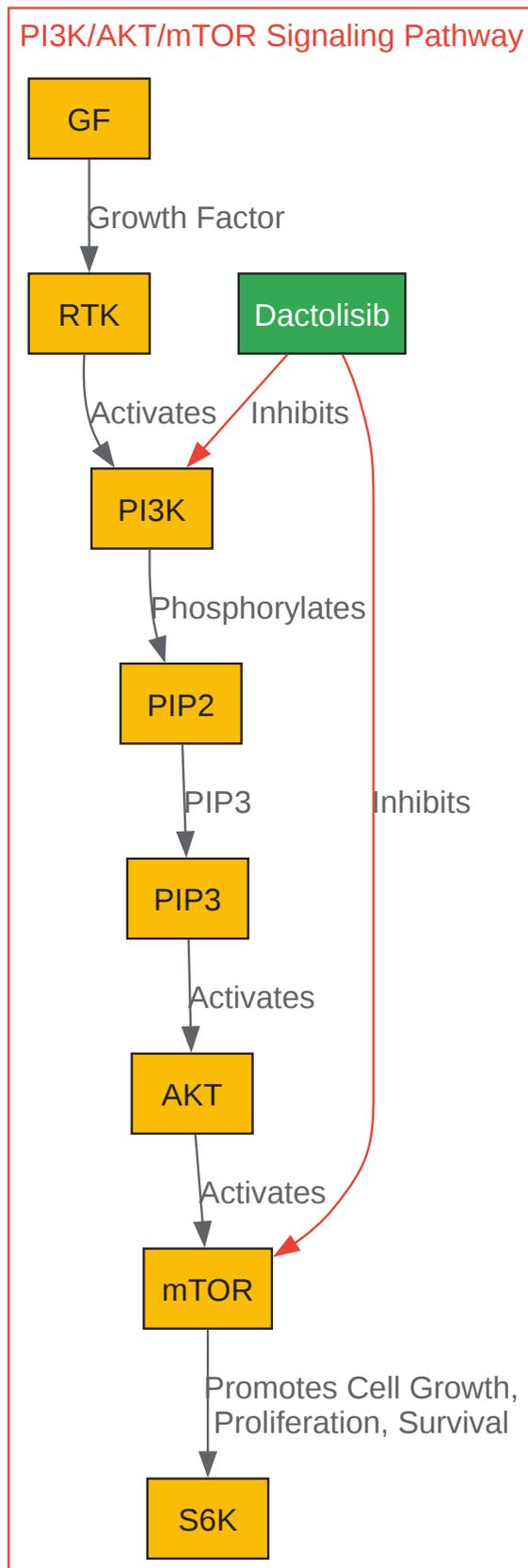
This protocol is based on the study that reported enhanced efficacy when **dactolisib** was combined with standard therapy [2].

- **Combination Agents:** **Dactolisib** was administered orally in conjunction with:
 - **Temozolomide (TMZ):** An alkylating chemotherapeutic agent.
 - **Radiotherapy (RT):** A standard treatment for GBM.
- **Mechanistic Insight:** The study demonstrated that the triple combination (**Dactolisib** + TMZ + RT) worked by:
 - Inhibiting the PI3K/mTOR pathway (reducing p-AKT and mTOR).
 - Upregulating the cell cycle inhibitor p27.
 - Downregulating the anti-apoptotic protein Bcl-2.

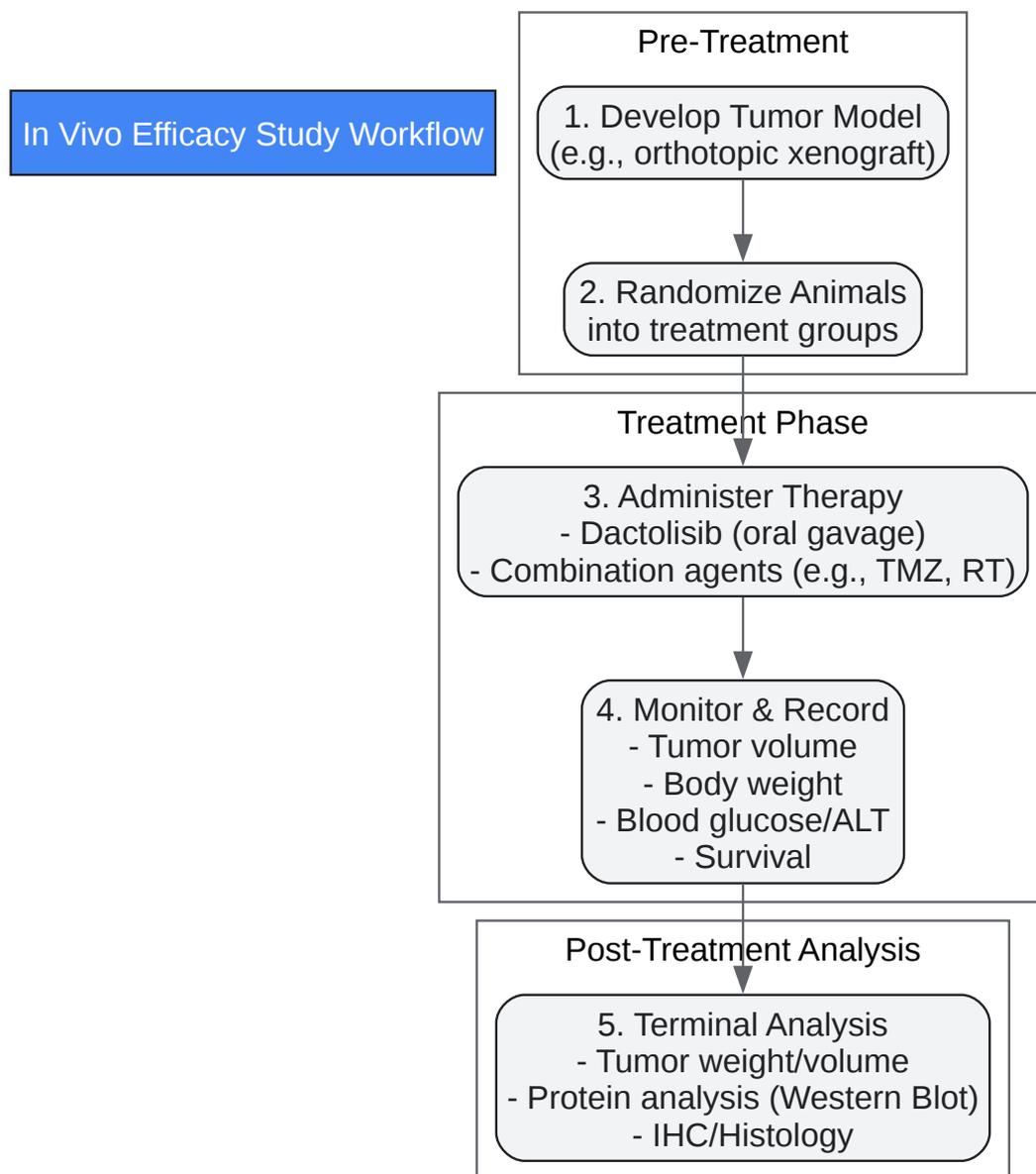
Signaling Pathway and Experimental Workflow

To better understand the biological rationale and application of **dactolisib**, the following diagrams illustrate its mechanism of action and a general experimental workflow.

Dactolisib Inhibits the PI3K/mTOR Pathway



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Key Considerations for Protocol Design

When designing your own experiments with **dactolisib**, please consider the following points derived from the literature:

- **Toxicity is a Critical Factor:** Multiple studies highlight that **dactolisib** can cause significant adverse effects, including **hyperglycemia, diarrhea, and liver toxicity** (elevated ALT) [1] [3] [4]. Careful monitoring of animal health and relevant biomarkers is essential.
- **Formulation Matters:** **Dactolisib**'s solubility and bioavailability can be challenging. The clinical trials investigated different formulations (hard gelatin capsule, solid dispersion system sachet) to improve its properties [4]. The in vivo studies cited here used a solution prepared from a DMSO stock [1].

- **Combination Therapy Shows Promise:** While monotherapy results were mixed in vivo, combining **dactolisib** with standard care (like TMZ and RT) showed enhanced anti-tumor efficacy in a GBM model, suggesting this is a more viable therapeutic strategy [2].

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References

1. (NVP-BE235) toxicity in murine brain tumour Dactolisib models [bmccancer.biomedcentral.com]
2. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor ... [pmc.ncbi.nlm.nih.gov]
3. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib ... [pmc.ncbi.nlm.nih.gov]
4. Phase 1/1b dose escalation and expansion study of BEZ235 ... [pubmed.ncbi.nlm.nih.gov]

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